molecular formula C18H18N2O4S B2623231 N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 1203217-52-0

N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2623231
CAS No.: 1203217-52-0
M. Wt: 358.41
InChI Key: UPROGDFDKYJDEO-UHFFFAOYSA-N
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Description

N-[(3,4,5-Trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a 3,4,5-trimethoxybenzyl group via a carboxamide bridge. The 3,4,5-trimethoxyphenyl moiety is a pharmacophoric feature shared with microtubule-targeting agents like combretastatin analogs, while the benzothiazole scaffold is associated with diverse bioactivities, including antitumor, antimicrobial, and antitubercular properties .

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-22-13-8-11(9-14(23-2)16(13)24-3)10-19-17(21)18-20-12-6-4-5-7-15(12)25-18/h4-9H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPROGDFDKYJDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the benzothiazole core reacts with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the intermediate product with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in the presence of bases or catalysts to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzothiazoles

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that benzothiazole derivatives, including N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide, exhibit significant antibacterial properties. These compounds inhibit key bacterial enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.

Case Study: Antibacterial Screening

A study evaluated various benzothiazole derivatives against common bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ciprofloxacin and azithromycin. For instance:

CompoundBacterial StrainMIC (µg/mL)
133S. aureus78.125
130aMoraxella catarrhalis4
134Yersinia enterocolitica187.5

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of caspase activity.

Case Study: Cytotoxic Activity

In vitro studies on MDA-MB-231 breast cancer cells revealed that derivatives of benzothiazole exhibited cytotoxic effects. The following table summarizes the cytotoxicity results:

CompoundCell LineIC50 (µM)
6MDA-MB-23115
2cMDA-MB-23110

These results highlight the potential of this compound as an effective anticancer agent .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of benzothiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: In Vivo Studies

In vivo studies have shown that certain benzothiazole derivatives significantly reduce inflammation markers in animal models. The following data provides insights into their efficacy:

CompoundInflammatory ModelEffectiveness (%)
26aCarrageenan-induced paw edema85
25hComplete Freund's Adjuvant70

This suggests that this compound may serve as a viable option for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in various cellular processes.

    Pathways Involved: It inhibits the polymerization of tubulin, leading to disruption of microtubule dynamics and cell cycle arrest. It also modulates the activity of Hsp90 and TrxR, affecting protein folding and redox balance within cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs (e.g., benzothiazole, 3,4,5-trimethoxyphenyl, or carboxamide groups) to evaluate pharmacological and physicochemical differences.

Structural and Functional Comparisons

Compound Key Structural Features Bioactivity Mechanism/Target Potency (IC50/EC50) Reference
N-[(3,4,5-Trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide Benzothiazole + 3,4,5-trimethoxybenzyl carboxamide Under investigation; predicted microtubule inhibition or kinase modulation Likely tubulin polymerization inhibition (structural analogy) Not reported
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole Benzothiazole + 3,4,5-trimethoxyphenyl (no carboxamide) Antimicrobial, antitumoral Unknown (broad-spectrum activity) Not quantified
Combretastatin A-4 (cis)-Stilbene + 3,4,5-trimethoxyphenyl and 3-hydroxy-4-methoxyphenyl Antimitotic, antitumor Tubulin polymerization inhibition (competitive with colchicine) IC50: 7 nM (cell growth); Ki: 0.14 µM (colchicine binding)
N-((tert-Butylcarbamoyl)(substitutedphenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)chroman-2-carboxamide Chroman + 3,4,5-trimethoxyphenyl carboxamide Anti-tuberculosis activity Tyrosine phosphatase PtpB inhibition (in silico) Docking scores comparable to reference inhibitors
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives Indole + 3,4,5-trimethoxyphenyl acetamide Antiproliferative (cancer cells) Tubulin binding site inhibition Sub-µM range for active derivatives
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole + 3,4,5-trimethoxyphenyl thioether Antibacterial, antifungal Membrane disruption or enzyme inhibition Moderate activity (MIC: 25–50 µg/mL)

Key Findings and Differentiation

Tubulin-Targeting vs. Broad-Spectrum Activity: Combretastatin A-4 and its prodrugs (e.g., sodium phosphate derivatives ) exhibit nanomolar potency by binding the colchicine site of tubulin. Acetamide derivatives with indole substitutions (e.g., compounds 7a–7r ) show sub-µM antiproliferative activity, indicating that carboxamide-linked trimethoxyphenyl groups enhance cytotoxicity. The target compound’s benzothiazole core may improve metabolic stability over indole-based analogs.

Role of Heterocyclic Cores :

  • Benzothiazole derivatives (e.g., 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole ) demonstrate antimicrobial activity, but the absence of a carboxamide linker in these analogs limits direct comparison. The target compound’s carboxamide group may enhance solubility or target engagement.
  • Chroman-2-carboxamide derivatives with 3,4,5-trimethoxyphenyl groups exhibit anti-tuberculosis activity via PtpB inhibition, suggesting that the carboxamide motif is versatile for targeting diverse enzymes.

Trimethoxyphenyl Substitution Patterns :

  • Compounds with 3,4,5-trimethoxyphenyl groups consistently show enhanced bioactivity, likely due to improved hydrophobic interactions and electron-rich aromatic stacking in target binding pockets .

Biological Activity

N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23_{23}H26_{26}N2_2O7_7S
  • Molecular Weight : 478.59 g/mol

The presence of the trimethoxyphenyl group is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, including:

  • HeLa (Cervical Cancer)
  • SMMC-7721 (Human Hepatoma)
  • K562 (Leukemia)

Case Study Findings:

  • The compound showed an IC50_{50} value of 0.126 μM against HeLa cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
  • Against SMMC-7721 and K562 cell lines, IC50_{50} values were recorded at 0.071 μM and 0.164 μM respectively, further underscoring its efficacy .

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzothiazole derivatives. Key observations include:

  • Electron Donating Groups : The presence of methoxy groups significantly enhances anticancer activity.
  • Linker Variations : The NH linker at the third position from the benzothiazole nucleus is essential for maintaining activity; aliphatic linkers tend to reduce efficacy .
Substituent TypeEffect on Activity
Methoxy (–OCH3_3)Increases activity
Fluoro (–F)Decreases activity
Aliphatic LinkersReduces activity

Additional Biological Activities

Beyond anticancer effects, this compound has shown potential in other areas:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anti-inflammatory Properties : Demonstrates promise in reducing inflammation markers in vitro.
  • Antioxidant Effects : The compound scavenges free radicals effectively, indicating potential in oxidative stress-related conditions .

Q & A

Basic: What are the standard synthetic routes for preparing N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide?

Methodological Answer:
The compound is typically synthesized via a two-step coupling reaction.

Amide Bond Formation : React 1,3-benzothiazole-2-carboxylic acid with 3,4,5-trimethoxybenzylamine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., DIPEA) in anhydrous DMF or dichloromethane .

Purification : Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallized from ethanol or methanol to achieve >95% purity.
Key Validation : Confirm the structure using 1^1H NMR (e.g., δ 3.72–3.80 ppm for methoxy groups, δ 7.14–7.78 ppm for aromatic protons) and LC-MS (exact mass: 384.12 g/mol) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks. For example, the benzothiazole C=O group appears at ~168 ppm in 13^{13}C NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and molecular packing. Use SHELX software for refinement (space group, R-factor < 0.05) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 385.1284) .

Advanced: How does the 3,4,5-trimethoxyphenyl moiety influence biological activity?

Methodological Answer:
The trimethoxyphenyl (TMP) group enhances lipophilicity and cellular uptake, facilitating interactions with tubulin or kinase targets.

  • Anticancer Activity : TMP derivatives disrupt microtubule assembly (IC₅₀ < 1 µM in HeLa cells) by binding to the colchicine site .
  • Structure-Activity Relationship (SAR) : Replace the TMP group with non-methoxy analogs (e.g., 3,4-dihydroxy) to assess polarity effects. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .
    Experimental Design : Compare cytotoxicity (MTT assay) and tubulin polymerization inhibition (spectrophotometry at 350 nm) across analogs .

Advanced: What strategies improve metabolic stability of this benzothiazole carboxamide?

Methodological Answer:

  • Steric Shielding : Introduce bulky substituents (e.g., methyl or fluorine) at the benzylic position to hinder esterase-mediated hydrolysis .
  • Isotere Replacement : Replace the labile amide bond with a thioamide or urea group. Validate stability via HPLC monitoring of degradation in liver microsomes (t₁/₂ > 60 min) .
  • Chirality Optimization : Synthesize enantiomers and compare hydrolysis rates. For example, (S)-enantiomers may degrade faster than (R)-counterparts due to enzyme stereoselectivity .

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Methodological Answer:

Standardize Assay Conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HepG2), serum concentration (e.g., 10% FBS), and incubation time (48–72 hr) .

Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent toxicity. Pre-dissolve compounds in PBS with 0.1% Tween-80 for in vivo studies .

Validate Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm direct target binding (e.g., tubulin) .

Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

  • LogP Optimization : Aim for LogP 2–3 (calculated via ChemDraw) to balance lipophilicity and solubility.
  • P-glycoprotein Inhibition : Co-administer with P-gp inhibitors (e.g., verapamil) or introduce trifluoromethyl groups to evade efflux pumps .
  • In Silico Modeling : Use QSAR models (e.g., Schrödinger’s QikProp) to predict BBB permeability (predicted CNS MPO score > 4) .

Advanced: What crystallographic challenges arise during structural analysis?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in solvent mixtures (e.g., CHCl₃/MeOH) to obtain diffraction-quality crystals.
  • Disorder Handling : Apply SHELXL’s PART and SIMU commands to refine disordered methoxy groups .
  • Twinned Data : Use PLATON’s TWINABS for integration if crystals exhibit twinning (e.g., rotational twins) .

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